2-(3-Amino-1,1-dioxothietan-3-yl)acetic acid;hydrochloride
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Overview
Description
“2-(3-Amino-1,1-dioxothietan-3-yl)acetic acid;hydrochloride” is a chemical compound with the CAS Number: 2243512-78-7 . It has a molecular weight of 215.66 and its molecular formula is C5H10ClNO4S. It is available in powder form .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight (215.66 ) and its physical form (powder ). It is stored at room temperature .
Scientific Research Applications
Synthesis and Immunotropic Activity
A study by Khaliullin et al. (2004) explored the synthesis of new salts and hydrazides of (benzimidazolyl-2-thio)acetic acids containing thietane cycles, including 2-(3-Amino-1,1-dioxothietan-3-yl)acetic acid derivatives. These compounds were evaluated for their immunotropic activity, contributing to the understanding of their potential biological applications (Khaliullin, Alekhin, Klen, Ryabchinskaya, Kataev, & Bogdanova, 2004).
Anti-Aggregation Activity
Gurevich et al. (2020) investigated the anti-aggregation activity of 2-[3-Methyl-1-Ethylxanth-8-Ylthio]Acetate salts containing thietanyl and dioxothietanyl rings. Their research provided valuable insights into the chemical properties and potential therapeutic applications of compounds with thietane structures, including 2-(3-Amino-1,1-dioxothietan-3-yl)acetic acid;hydrochloride derivatives (Gurevich, Urakov, Khaliullin, Samorodov, Shabalina, Kamilov, Murataev, & Bashirova, 2020).
Synthesis of Amino Acids
Burger et al. (1992) developed a method for synthesizing various natural and non-natural α-amino acids and their derivatives, demonstrating the versatility of this compound in the synthesis of complex organic molecules (Burger, Rudolph, Neuhauser, & Gold, 1992).
Tetrazole-containing Derivatives
Putis et al. (2008) utilized the reactivity of amino and carboxy groups in 4-amino-3-phenylbutanoic acid to prepare tetrazole-containing derivatives, highlighting the compound's potential in the development of novel chemical entities with diverse biological activities (Putis, Shuvalova, & Ostrovskii, 2008).
Antioxidant and Enzyme Inhibitory Activities
Ikram et al. (2015) synthesized and characterized transition metal complexes of a novel amino acid bearing Schiff base ligand, showing antioxidant and selective xanthine oxidase inhibitory activities. This research indicates the potential of thietane-containing compounds in medicinal chemistry and pharmacology (Ikram, Rehman, Khan, Baker, Hofer, Subhan, Qayum, Faridoon, & Schulzke, 2015).
Safety and Hazards
The safety information for “2-(3-Amino-1,1-dioxothietan-3-yl)acetic acid;hydrochloride” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
2-(3-amino-1,1-dioxothietan-3-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4S.ClH/c6-5(1-4(7)8)2-11(9,10)3-5;/h1-3,6H2,(H,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHMFXNTRAMMGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)(CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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